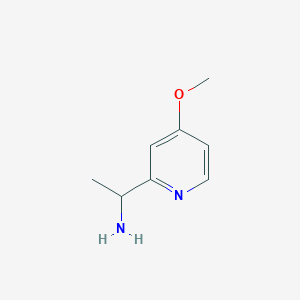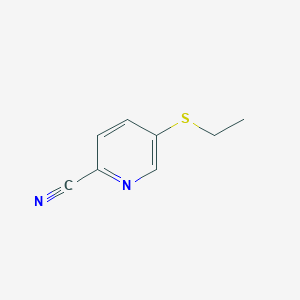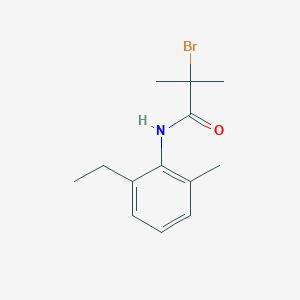
2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide
Descripción general
Descripción
2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide is a chemical compound with the empirical formula C13H18BrNO . It is a solid substance and is used in proteomics research .
Molecular Structure Analysis
The molecular weight of 2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide is 284.19 . The SMILES string representation of this compound isCC1=CC=CC(CC)=C1NC(C(Br)CC)=O . Physical And Chemical Properties Analysis
2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide is a solid substance . Its molecular weight is 284.19 and its empirical formula is C13H18BrNO .Aplicaciones Científicas De Investigación
Photochemical Reactions
A study by Nishio et al. (2005) explored the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides. Their research revealed that irradiation of these compounds leads to various products through dehydrobromination, cyclization, and bromo-migration. This study indicates potential applications in synthetic chemistry, particularly in the creation of complex molecular structures through photochemical methods (Nishio et al., 2005).
Vibrational Spectroscopy and Conformational Analysis
Viana et al. (2017) conducted a comprehensive study on the vibrational spectroscopy and conformational analysis of a compound similar to 2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide. Their research offers insights into the electronic properties and vibrational mode couplings of this structure, which is analogous to paracetamol. Such studies are crucial for understanding the molecular behavior and potential applications of these compounds in various fields (Viana et al., 2017).
Synthesis and Behavior of Oxazolidinones
Scrimin et al. (1988) investigated the synthesis and solvolytic behavior of oxazolidinones and spiro-oxazolidinones using 2-bromo-2-methylpropanamides. Their work contributes to the understanding of how these compounds react and degrade, providing valuable information for their use in pharmaceutical and synthetic organic chemistry (Scrimin et al., 1988).
Antimicrobial Activity
Research by Grishchuk et al. (2013) on 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides, closely related to 2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide, indicated low antimicrobial activity against various strains. This study is essential for understanding the potential and limitations of these compounds in antimicrobial applications (Grishchuk et al., 2013).
Radical Cyclisation
Esteves et al. (2007) investigated the radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives. This study showcases the potential of bromo compounds, such as 2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide, in facilitating radical cyclisation reactions, a key process in synthetic organic chemistry (Esteves et al., 2007).
Propiedades
IUPAC Name |
2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-5-10-8-6-7-9(2)11(10)15-12(16)13(3,4)14/h6-8H,5H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNPHBDQUVGVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)(C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



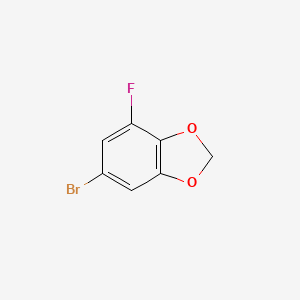
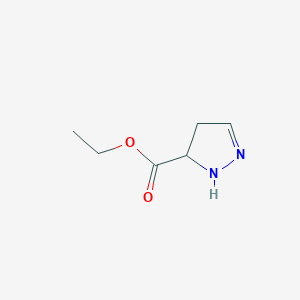
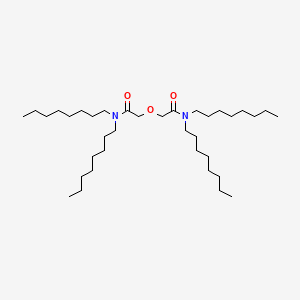
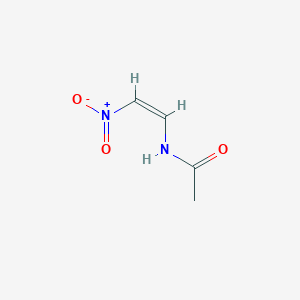
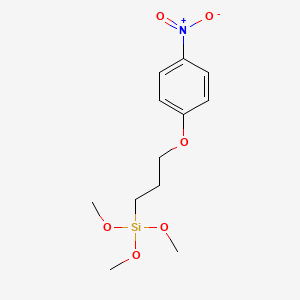
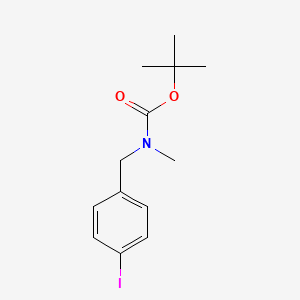
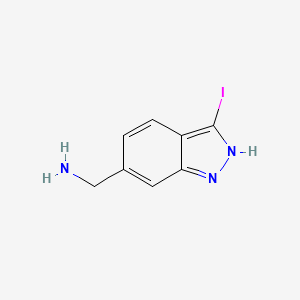
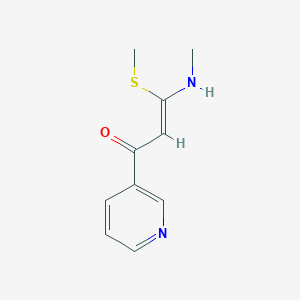
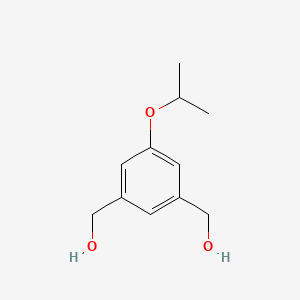
![2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1404360.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B1404361.png)

